GABA-stearamide

描述

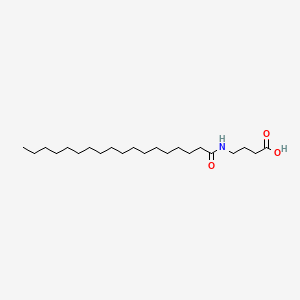

GABA-stearamide is a synthetic derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Structurally, it consists of GABA conjugated to stearic acid (a C18 saturated fatty acid) via an amide bond.

属性

IUPAC Name |

4-(octadecanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGXSETVBNBVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200541 | |

| Record name | GABA-stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52558-71-1 | |

| Record name | 4-[(1-Oxooctadecyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52558-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GABA-stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GABA-stearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYL-4-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QDX39VO22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

GABA-stearamide can be synthesized through the reaction of gamma-aminobutyric acid with stearoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using lipases. This method is advantageous due to its specificity and mild reaction conditions. The enzymatic process can be optimized for large-scale production by adjusting parameters such as enzyme concentration, temperature, and reaction time .

化学反应分析

Types of Reactions

GABA-stearamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield gamma-aminobutyric acid and stearic acid.

Oxidation: Oxidative reactions can modify the stearoyl chain, leading to the formation of oxidized derivatives.

Substitution: The amino group in this compound can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: Gamma-aminobutyric acid and stearic acid.

Oxidation: Oxidized stearoyl derivatives.

Substitution: Various substituted gamma-aminobutyric acid derivatives.

科学研究应用

Scientific Research Applications

GABA-stearamide has several significant applications across different scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying fatty amides and their interactions with other molecules. This research is crucial for understanding the behavior of similar compounds in biological systems.

Biology

- Cellular Signaling : this compound is investigated for its role in cellular signaling pathways. It integrates into cell membranes, influencing membrane fluidity and signaling mechanisms, which can affect various physiological processes .

Medicine

- Neuroprotective Effects : Studies indicate that this compound may have neuroprotective properties by modulating GABA receptors, which play a critical role in inhibitory neurotransmission within the central nervous system .

- Anti-inflammatory Properties : Research has demonstrated that this compound can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory conditions .

Case Studies

Several studies highlight the therapeutic potential of this compound:

Case Study 1: Neuroprotection

A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage, highlighting its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, this compound was administered to animal models with induced inflammation. The findings showed a marked reduction in inflammatory markers compared to control groups, supporting its use as an anti-inflammatory therapeutic agent.

作用机制

GABA-stearamide exerts its effects through various molecular targets and pathways:

GABA Receptors: It interacts with gamma-aminobutyric acid receptors, modulating inhibitory neurotransmission in the central nervous system.

Cell Membranes: this compound integrates into cell membranes, affecting their fluidity and signaling pathways.

Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.

相似化合物的比较

Comparison with Similar GABA Derivatives

Structural and Pharmacokinetic Properties

The conjugation of GABA with stearic acid distinguishes GABA-stearamide from other GABA analogs. Below is a comparative analysis of key compounds:

| Compound | Structure | LogP (Lipophilicity) | BBB Penetration | Half-Life | Primary Targets |

|---|---|---|---|---|---|

| GABA | Small polar molecule | -1.5 | Low | 5–10 min | GABA-A/B receptors |

| This compound | GABA + stearic acid conjugate | ~5.2 (estimated) | High (predicted) | 8–12 hrs | Unknown (likely GABA receptors) |

| Gabapentin | Cyclohexane-GABA analog | 1.3 | Moderate | 5–7 hrs | Voltage-gated Ca²⁺ α2δ subunit |

| Phenibut | β-Phenyl-GABA | 1.8 | High | 5–6 hrs | GABA-B, α2δ subunit |

| Pregabalin | Isobutyl-GABA analog | 1.0 | High | 6–7 hrs | α2δ subunit |

Notes: LogP values for this compound are estimated based on stearic acid’s contribution. BBB penetration inferred from enhanced lipophilicity .

Mechanism of Action

- This compound: Likely acts as a prodrug, releasing GABA upon enzymatic cleavage of the amide bond. The stearamide moiety may facilitate passive diffusion across membranes, enabling sustained GABA release. Potential dual modulation of GABA receptors (similar to phenibut) or indirect effects via lipid signaling pathways .

- Gabapentin/Pregabalin: Bind to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release. No direct interaction with GABA receptors .

- Phenibut: Activates GABA-B receptors and weakly inhibits α2δ subunits, combining anxiolytic and nootropic effects .

生物活性

GABA-stearamide, a derivative of gamma-aminobutyric acid (GABA), has garnered attention for its potential biological activities, particularly in the context of neurological functions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of GABA and Its Derivatives

GABA is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Its derivatives, such as this compound, are synthesized by conjugating GABA with fatty acids, which may enhance its bioavailability and efficacy in various biological processes.

This compound is believed to exert its biological effects through several mechanisms:

- Modulation of GABA Receptors : this compound can bind to GABA receptors, enhancing inhibitory neurotransmission. This action may contribute to its neuroprotective effects and potential anxiolytic properties.

- Influence on Neurotransmitter Levels : By inhibiting GABA transaminase (GABA-T), this compound may increase GABA levels in the brain, thereby promoting a calming effect and reducing anxiety and stress responses .

- Interaction with Lipid Metabolism : The stearamide component may influence lipid metabolism, potentially impacting neuroinflammation and metabolic disorders associated with neurological diseases.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Neuroprotective Effects : Research indicates that this compound can protect neurons from oxidative stress and apoptosis. A study demonstrated that treatment with this compound reduced neuronal cell death in models of neurodegeneration .

- Anti-anxiety Properties : In animal models, this compound exhibited significant anxiolytic effects comparable to traditional anxiolytics. Behavioral tests showed reduced anxiety-like behavior in treated subjects .

- Potential for Treating Neurometabolic Disorders : Case studies involving patients with metabolic disorders linked to GABA metabolism suggest that derivatives like this compound could play a role in therapeutic strategies aimed at normalizing neurotransmitter levels .

Data Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal apoptosis | |

| Anxiolytic | Decreases anxiety-like behaviors | |

| Modulation of neurotransmitters | Increases brain GABA levels |

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A recent study explored the effects of this compound on neuronal cultures exposed to beta-amyloid plaques. Results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to controls. This suggests a potential role for this compound in Alzheimer's disease therapy.

Case Study 2: Anxiety Reduction in Rodent Models

In a controlled experiment, rodents treated with varying doses of this compound exhibited reduced anxiety-like behaviors as measured by elevated plus maze tests. The findings support the compound's potential as an alternative treatment for anxiety disorders.

常见问题

Basic Research Questions

Q. What experimental controls are essential in GABA-stearamide studies to ensure validity?

- Methodological Answer: Exclude participants using GABAergic drugs to prevent confounding interactions . Implement double-blinding with placebo controls, ensuring blinding robustness (e.g., validated sham protocols for neurochemical interventions) . Use vehicle controls in in vitro studies to isolate this compound-specific effects.

Q. Which assay techniques are optimal for quantifying this compound in biological samples?

- Methodological Answer: Prioritize assays based on sensitivity (e.g., LC-MS/MS for nanomolar detection), sample compatibility (e.g., tissue homogenates vs. plasma), and throughput. Validate assays via spike-recovery experiments and parallelism testing . Compare colorimetric kits (e.g., Elabscience’s GABA assay) with HPLC for cost-benefit analysis .

Q. How should researchers formulate hypothesis-driven questions for this compound mechanistic studies?

- Methodological Answer: Start with a literature gap analysis (e.g., understudied pathways like GABA-B receptor modulation). Refine questions iteratively using the PICO framework: Population (e.g., rodent models), Intervention (dose-range), Comparator (vehicle/control), Outcome (e.g., synaptic plasticity metrics) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neurochemical effects be reconciled?

- Methodological Answer: Conduct sensitivity analyses to identify study-specific variables (e.g., dosing regimens, species differences). Apply triangulation by cross-validating results via in silico modeling (e.g., molecular docking) and ex vivo electrophysiology . Report effect sizes with 95% CIs to contextualize discrepancies .

Q. What statistical methods address heterogeneity in meta-analyses of this compound’s therapeutic outcomes?

- Methodological Answer: Calculate Higgins’ I² to quantify heterogeneity (% of total variation due to between-study variance). If I² >50%, use random-effects models and subgroup analyses (e.g., stratification by study design or dosage) . Pre-register protocols to minimize reporting bias (e.g., PROSPERO).

Q. What strategies integrate primary experimental data with existing literature on this compound’s pharmacokinetics?

- Methodological Answer: Use systematic reviews to map evidence gaps (e.g., absorption rates in BBB models). Combine primary pharmacokinetic data (e.g., AUC, Cmax) with secondary data via meta-regression, adjusting for covariates like administration route . Validate models using leave-one-out cross-validation.

Methodological Best Practices

- Data Presentation: Structure results sections around hypotheses, using tables/figures with descriptive titles (e.g., "Table 1: Dose-dependent effects of this compound on neuronal firing rates") .

- Contradiction Analysis: Apply the Cochrane Risk of Bias Tool to assess study limitations (e.g., selection bias in clinical trials) .

- Ethical Compliance: Establish independent data monitoring committees for clinical trials to address ethical and safety concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。